molecular formula C22H30O2S B1681403 Salirasib CAS No. 162520-00-5

Salirasib

Cat. No.: B1681403
CAS No.: 162520-00-5
M. Wt: 358.5 g/mol
InChI Key: WUILNKCFCLNXOK-CFBAGHHKSA-N
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Mechanism of Action

Target of Action

Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), primarily targets the RAS proteins . RAS proteins, including the isoforms KRAS, HRAS, and NRAS, are key downstream effectors of the epidermal growth factor (EGF) signaling pathway . They play crucial roles in regulating physiological cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound acts as an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It mimics the c-terminal farnesyl cysteine, which is common to all RAS isoforms, and competes with farnesylated RAS for putative-binding sites on the plasma membrane . This leads to the degradation of active cytoplasmic RAS , thereby inhibiting RAS-dependent cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting RAS proteins, this compound disrupts the normal functioning of this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . The drug’s suppressive effects on growth and migration of proliferating tumor cells have been observed in in vitro and in vivo models, including human glioblastoma .

Pharmacokinetics

In a clinical trial, this compound was administered orally at doses ranging from 100 mg to 1000 mg twice daily for 21 days in a 28-day regimen . The pharmacokinetics of this compound was evaluated on days 1 and 21 . The maximum concentration (Cmax) and the area under the curve (AUC inf) were maximal at 800 mg . No dose-limiting toxicity (DLT) was observed in any dosing group .

Result of Action

The administration of this compound results in a significant decrease in tumor growth rate . In a clinical trial involving Japanese patients with relapsed/refractory solid tumors, patients with KRAS mutations showed a median progression-free survival of 227 days . The drug was found to be safe and well-tolerated, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea .

Action Environment

The efficacy and safety of this compound have been evaluated in various environments, including in vitro models, in vivo models, and clinical trials . The drug’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells.

Preparation Methods

Salirasib can be synthesized through various synthetic routes. One common method involves the preparation of farnesyl thiosalicylic acid by reacting farnesyl chloride with thiosalicylic acid in the presence of a base . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Salirasib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Properties

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025654
Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162520-00-5
Record name Farnesylthiosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162520-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salirasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salirasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12681
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salirasib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALIRASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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